molecular formula C18H28N2O3 B2733548 N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide CAS No. 953990-13-1

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2733548
CAS No.: 953990-13-1
M. Wt: 320.433
InChI Key: IJVHTUAUGHSBOJ-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a piperidine ring, an isopropyl group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.

    Attachment of the Methoxyphenoxy Group: The intermediate is then reacted with 3-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the 3-methoxyphenoxy derivative.

    Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-((1-methylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the methoxy group in the para position.

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific positioning of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group and the methoxyphenoxy moiety can confer distinct properties compared to its analogs.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(2)20-9-7-15(8-10-20)12-19-18(21)13-23-17-6-4-5-16(11-17)22-3/h4-6,11,14-15H,7-10,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVHTUAUGHSBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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